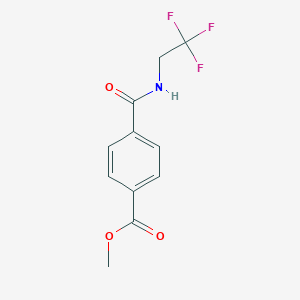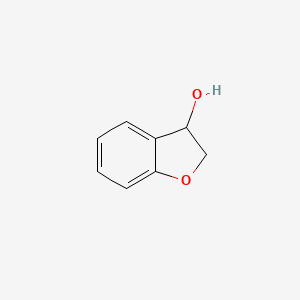![molecular formula C16H19N3O2 B2930354 ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate CAS No. 1156971-93-5](/img/structure/B2930354.png)
ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate, also known as EPN, is a carbamate insecticide that has been widely used in agriculture and public health for its effective control of insect pests. EPN is a colorless, crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 305.35 g/mol and a chemical formula of C16H20N2O2.
Aplicaciones Científicas De Investigación
Anticancer Applications
- Synthesis of Potential Anticancer Agents : Ethyl carbamate derivatives, including ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate, have been synthesized and evaluated for their anticancer properties. These compounds are studied for their effects on cell proliferation and survival in various cancer models, such as L1210 cells and mice bearing P388 leukemia. The modifications in the carbamate group and the introduction of specific substituents have been shown to significantly impact their cytotoxic activity and mechanism of action, including interactions with cellular tubulin and mitosis inhibition (Temple et al., 1983); (Temple et al., 1989).
Chemical Synthesis and Mechanistic Studies
- Phosphine-Catalyzed Annulation : Research has explored the use of ethyl carbamate derivatives in [4 + 2] annulation reactions, leading to the formation of highly functionalized tetrahydropyridines. This demonstrates the utility of such compounds in facilitating complex chemical transformations with high regioselectivity and yield, offering new pathways for synthesizing valuable heterocyclic compounds (Zhu et al., 2003).
Antibacterial Activity
- Synthesis and Antibacterial Activity : Ethyl carbamate derivatives have also been studied for their antibacterial activity. The synthesis of novel compounds based on ethyl carbamate frameworks and their evaluation against various bacterial strains highlights the potential of these molecules as templates for developing new antibacterial agents. This area of research is crucial for addressing the growing concern of antibiotic resistance (Singh & Kumar, 2015).
Photodegradation Studies
- Photodegradation of Urethane Model Systems : The study of photodegradation mechanisms of ethyl carbamate and its derivatives is essential for understanding their stability and decomposition pathways under various environmental conditions. Such research is vital for assessing the potential environmental and health impacts of these compounds (Beachell & Chang, 1972).
Mycobacterium Tuberculosis Inhibitors
- Design and Synthesis of GyrB Inhibitors : Efforts to combat Mycobacterium tuberculosis have led to the design and synthesis of ethyl carbamate derivatives as inhibitors of the GyrB subunit of DNA gyrase, showcasing the role of such compounds in developing new therapeutic strategies against tuberculosis (Jeankumar et al., 2013).
Mecanismo De Acción
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been synthesized via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions were mild and metal-free . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds have been known to affect a broad range of biochemical pathways due to their diverse biological activities . These activities could lead to downstream effects in various cellular processes.
Result of Action
Similar compounds have shown diverse biological activities, suggesting that this compound could have a wide range of molecular and cellular effects .
Propiedades
IUPAC Name |
ethyl N-[4-(1-pyridin-2-ylethylamino)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-21-16(20)19-14-9-7-13(8-10-14)18-12(2)15-6-4-5-11-17-15/h4-12,18H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYWPWQMHICUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


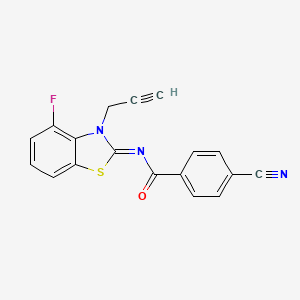
![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2930274.png)
![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B2930275.png)
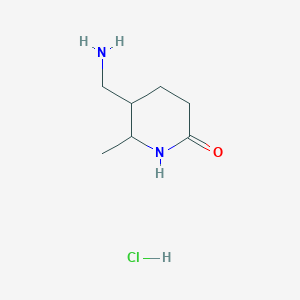
![N-{4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]phenyl}acetamide](/img/structure/B2930278.png)
![6-[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2930279.png)
![5-((3,3-diphenylpropyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930281.png)
![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2930283.png)
![(2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2930286.png)
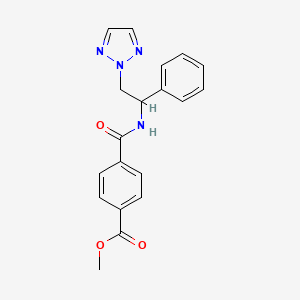
![(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate](/img/structure/B2930289.png)
